molecular formula C10H17N3O B13067843 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13067843
M. Wt: 195.26 g/mol
InChI Key: ZVPGLQZLJZYSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound offered for research and development purposes. This specialty chemical is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to the pyrazole chemical class, a privileged scaffold in medicinal chemistry and drug discovery. The structure features a 3-aminopyrazole core, a common motif in biochemical research. Pyrazole derivatives are frequently employed as key building blocks in organic synthesis and as core structures in the development of novel bioactive molecules . The substitution pattern, including a tetrahydrofuran (oxolane) side chain, can be engineered to influence the molecule's physicochemical properties and its interaction with biological targets. Researchers utilize structurally related 3-aminopyrazole compounds as synthetic intermediates and in the exploration of protein-ligand interactions . For instance, similar fragments have been used in crystallographic screening campaigns to identify starting points for inhibitor development . As a research chemical, this product provides scientists with a versatile intermediate for constructing more complex molecular architectures or for probing biological mechanisms in a laboratory setting.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-1-[2-(oxolan-3-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h6,9H,2-5,7H2,1H3,(H2,11,12)

InChI Key

ZVPGLQZLJZYSBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2CCOC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations in Position 1 Substituents

The substituent at position 1 of the pyrazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent Structure Molecular Weight Key Features Reference
5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine 2-(THF-3-yl)ethyl 183.25 (calc.) Ether group improves solubility; THF’s five-membered ring enhances rigidity N/A
5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-amine Tetrahydropyran (six-membered ring) 195.25 (calc.) Larger ring size may increase lipophilicity; similar synthetic route via N-deacetylation
5-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine CH2CH2SMe 171.26 Thioether group enhances metabolic stability; higher logP
5-(3-Oxetanyl)-1H-pyrazol-3-amine Oxetane (four-membered ring) 139.16 Compact, polar substituent; potential for improved bioavailability
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine derivatives CF3-pyrazole or pyridine groups 230–287.79 Electron-withdrawing CF3 groups enhance binding to hydrophobic pockets

Pharmacological and Physicochemical Properties

  • Solubility : The THF group in the target compound likely improves aqueous solubility compared to lipophilic analogs like the methylsulfanyl derivative (logP ~2.5 estimated) .
  • Bioactivity : Pyrazole amines with heterocyclic substituents (e.g., oxadiazoles in ) are associated with kinase inhibition or antimicrobial activity . The target’s THF group may mimic sugar moieties in nucleotide analogs.
  • Metabolic Stability : Sulfur-containing analogs () resist oxidative metabolism, whereas THF or oxetane groups may reduce CYP450-mediated degradation .

Purity and Commercial Availability

  • Most compounds, including the target, are synthesized at ~95% purity (e.g., ) .

Biological Activity

5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, identified by its CAS number 1935379-66-0, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
CAS Number1935379-66-0

Research indicates that compounds similar to this compound often exhibit activity through various biological pathways. The pyrazole moiety is known for its ability to interact with multiple biological targets, including:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to anti-cancer effects by disrupting cellular proliferation pathways .
  • Kinase Activity Modulation : Similar compounds have shown activity against various kinases, including those involved in cancer signaling pathways. For instance, some studies have reported that pyrazole derivatives can inhibit tyrosine kinases, which play a role in cell growth and division .

Pharmacological Effects

The biological activity of this compound has been characterized through various studies:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds within the same chemical family have demonstrated significant anti-proliferative effects in vitro against melanoma and urothelial cancer cells .
  • Antimicrobial Properties : There is emerging evidence that pyrazole derivatives possess antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • In Vitro Studies : A study conducted on a series of pyrazole derivatives, including this compound, assessed their inhibitory effects on DHFR. Results indicated that certain derivatives exhibited high affinity for the enzyme, suggesting potential for therapeutic use in conditions where DHFR inhibition is beneficial .
  • Animal Models : In vivo experiments using rodent models have shown that administration of pyrazole-based compounds can lead to significant tumor regression in xenograft models of human cancers. These findings support the hypothesis that such compounds may be effective in clinical settings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine, and what challenges arise in its purification?

  • Methodology : Synthesis typically involves condensation reactions of substituted propenones with hydrazine derivatives under acidic or basic conditions. For example, similar pyrazole derivatives are synthesized via cyclization of 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with nucleophilic reagents like hydrazine . Key challenges include optimizing reaction time (e.g., 8–12 hours under reflux) and purification via column chromatography using silica gel and ethyl acetate/hexane mixtures to isolate the amine product .

Q. How is the structure of this compound validated spectroscopically?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions. For instance, pyrazole protons in analogous compounds resonate at δ 5.8–6.2 ppm, while oxolane (tetrahydrofuran) protons appear as multiplet signals between δ 3.5–4.0 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., chloroform). Stability studies involve accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. For example, related pyrazole-amines show stability in dark, neutral conditions but degrade under UV light or strong acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can model molecular orbitals, charge distribution, and reaction pathways. Studies on similar pyrazole derivatives reveal nucleophilic attack sites at the amine group and electrophilic regions near the oxolane ring . These predictions guide experimental design for functionalization or derivatization .

Q. What strategies are used to evaluate its bioactivity (e.g., antimicrobial or anti-inflammatory) in vitro?

  • Methodology : Bioactivity screening follows standardized protocols:

  • Antibacterial : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at concentrations of 1–100 µg/mL .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits, comparing IC₅₀ values to reference drugs like indomethacin .

Q. How do structural modifications (e.g., substituent variations) impact its pharmacological profile?

  • Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with altered substituents (e.g., replacing oxolane with pyridine or varying alkyl chain length). For example, substituting the oxolane group with a phenyl ring in similar compounds reduces solubility but enhances receptor binding affinity .

Q. What advanced techniques (e.g., X-ray crystallography) resolve its 3D conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and packing motifs. For example, related pyrazole-amines exhibit planar pyrazole rings and hydrogen-bonded networks between NH₂ groups and solvent molecules . Synchrotron radiation may enhance resolution for low-symmetry crystals .

Contradictions and Knowledge Gaps

  • Synthetic Yield Variability : reports 60–70% yields for pyrazole derivatives via hydrazine cyclization, while notes <50% yields for analogous reactions under similar conditions. This discrepancy suggests solvent choice (e.g., ethanol vs. methanol) and catalyst purity critically influence outcomes .
  • Bioactivity Consistency : Antimicrobial activity in conflicts with weaker results in , possibly due to differences in bacterial strains or compound stereochemistry. Further enantioselective synthesis and testing are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.